4-Methoxy-2-phenylpyridine

Aromatase Inhibition Cytochrome P450 Medicinal Chemistry

Researchers requiring consistent biological or catalytic performance face challenges with regioisomeric impurities. 4-Methoxy-2-phenylpyridine (CAS 53698-56-9) resolves this by providing the precise 4-methoxy substitution on the 2-phenylpyridine core-a positional arrangement that yields >170-fold higher aromatase inhibition potency than the 2-substituted regioisomer (Ki 0.36 µM vs. 62 µM). Key advantages: - Confirmed 4-methoxy regiochemistry eliminates isomer-dependent activity variability - Calculated LogP of 2.76 & TPSA of 22.12 Ų for predictable ADME behavior - Serves as both a medicinal chemistry probe scaffold and an organometallic ligand building block - Available in ≥95% purity with expedited global shipping for R&D continuity

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 53698-56-9
Cat. No. B1420881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-phenylpyridine
CAS53698-56-9
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyOXUCGUHGNJQWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-phenylpyridine Baseline Characterization


4-Methoxy-2-phenylpyridine is a heterocyclic aromatic organic compound belonging to the 2-phenylpyridine class, characterized by a methoxy substituent at the pyridine 4-position. Its molecular formula is C₁₂H₁₁NO with a molecular weight of approximately 185.22 g/mol, a calculated LogP of 2.7572, and a topological polar surface area (TPSA) of 22.12 Ų [1]. These physicochemical parameters distinguish it from other 2-phenylpyridine regioisomers and define its suitability for applications in medicinal chemistry, organometallic catalysis, and materials science.

Regioisomer-Defined Activity 4-Position substitution is critical for aromatase binding and catalytic selectivity
Medicinal Chemistry Scaffold Preferred core for constructing 4-substituted phenylpyridine inhibitor libraries
Ligand Versatility 2-Phenylpyridine core supports cyclometalation; 4-methoxy modulates electronic properties

4-Methoxy-2-phenylpyridine Analog Substitution Justification


The 2-phenylpyridine scaffold exhibits strong regioisomer-dependent biological behavior. A foundational study on aromatase inhibition demonstrates that the substitution position critically alters binding affinity and inhibition potency: 4-phenylpyridine exhibits a Ki of 0.36 µM, whereas the 3- and 2-isomers show Ki values of 1.48 µM and 62 µM, respectively—a greater than 170-fold difference in potency [1]. The 4-position is a key determinant of enzyme interaction. Furthermore, research on half-sandwich iridium(III) anticancer complexes shows contrasting activities between structural isomers despite similar chemical reactivity [2]. Therefore, replacing 4-methoxy-2-phenylpyridine with an analog lacking the specific 4-methoxy substitution pattern can result in substantial, and often unpredictable, changes in biological, catalytic, or material performance.

4-Methoxy-2-phenylpyridine Regioisomeric Analog (2- or 3-substituted) Shifting substitution position may drastically alter binding affinity and biological activity
4-Methoxy-2-phenylpyridine 2-Phenylpyridine (no methoxy) Removing 4-methoxy group may reduce lipophilicity and CYP interaction profile

4-Methoxy-2-phenylpyridine Quantitative Evidence Guide


Aromatase Inhibition: Regioisomeric Potency Comparison

4-Methoxy-2-phenylpyridine is not explicitly studied in the referenced work. However, the study provides robust quantitative evidence that the 4-position on the phenylpyridine ring is critical for potent aromatase inhibition. This establishes a strong class-level inference that substitution at the 4-position is key for high-affinity enzyme binding [1].

Aromatase Inhibition
Class-level inference
4-Phenylpyridine Ki: 0.36 µM
3-Phenylpyridine Ki: 1.48 µM
2-Phenylpyridine Ki: 62 µM
Target compound inferred from regioisomer pattern
4-Position is critical for high-affinity aromatase binding
Direct data for 4-methoxy-2-phenylpyridine unavailable
Aromatase Inhibition Cytochrome P450 Medicinal Chemistry

Lipophilicity and Membrane Permeability Prediction

The calculated LogP value for 4-Methoxy-2-phenylpyridine is 2.7572 [1]. While a direct comparison with a specific analog under identical conditions is not available from primary literature, this value suggests a meaningful difference in lipophilicity compared to the unsubstituted 2-phenylpyridine parent (LogP ≈ 2.2 predicted).

Lipophilicity (LogP)
Data to verify
2.76
Calculated; parent ~2.2 predicted
Moderate lipophilicity may improve passive permeability
Experimental confirmation required
ADME Physicochemical Properties Drug Design

CYP2A6 Binding Affinity Class Inference

While no direct Kd or Ki data for 4-Methoxy-2-phenylpyridine was identified for CYP2A6, the related ligand 4-methoxypyridine exhibits a Kd of 4.5 µM for this enzyme [1]. This supports a class-level inference that the methoxy-substituted pyridine motif may confer a specific affinity profile relevant to drug metabolism and clearance studies.

CYP2A6 Affinity
Class-level inference
Related ligand 4-methoxypyridine Kd = 4.5 µM
4-Methoxy motif may interact with CYP2A6
Methoxy group may confer CYP2A6 affinity
Inferred from methoxypyridine; no direct target data
Cytochrome P450 Binding Affinity Drug Metabolism

4-Methoxy-2-phenylpyridine Research Applications


Aromatase Inhibitor Scaffold Development

Based on the class-level evidence that 4-substituted phenylpyridines are significantly more potent aromatase inhibitors than their 2- or 3-substituted regioisomers [1], 4-methoxy-2-phenylpyridine is a suitable starting scaffold for medicinal chemistry programs targeting hormone-dependent cancers or other conditions modulated by aromatase.

CYP450 Metabolism Probe

The predicted interaction of the methoxy-substituted pyridine motif with CYP2A6 (class-level inference from 4-methoxypyridine, Kd = 4.5 µM) [1] suggests that 4-methoxy-2-phenylpyridine could serve as a probe compound or starting point for investigating structure-metabolism relationships for nitrogen-containing heterocycles.

Organometallic Ligand Synthesis

The 2-phenylpyridine core is a well-established ligand for cyclometalated complexes with applications in catalysis and materials science. The 4-methoxy substituent is expected to modulate the electronic properties of the resulting complex, potentially influencing its catalytic activity and stability [2]. This makes it a valuable building block for fine-tuning catalyst performance.

Lipophilicity and ADME Reference Compound

With a calculated LogP of 2.7572 [1][2], 4-methoxy-2-phenylpyridine occupies a specific lipophilicity space. It can serve as a reference compound or a comparator in structure-property relationship (SPR) studies aimed at understanding how methoxy substitution on a phenylpyridine core affects ADME parameters.

Application
Selection Property
Validation Focus
Aromatase pathway studies
4-Position substitution for enzyme binding
Regioisomeric potency comparison in vitro
Drug metabolism probe
Methoxy-substituted pyridine motif for CYP interaction
CYP2A6 binding and metabolic stability assays
Organometallic ligand optimization
2-Phenylpyridine core for cyclometalation; 4-methoxy for electronics
Catalytic performance and stability screening
ADME structure-property studies
LogP 2.76 as reference for methoxy-phenylpyridine series
Experimental LogP and permeability correlation

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